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Compound of Interest

Compound Name: SB-568849

Cat. No.: B1680837

[2] A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability,
and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers
A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and
Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers.
ClinicalTrials.gov ID: NCT01395996. Sponsor: GlaxoSmithKline. Collaborator: National Institute
of Allergy and Infectious Diseases (NIAID). 1 [3.1] Discovery of N-(2-Bromophenyl)-N'-(4-
cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2
Antagonist SB-568849 is a potent and selective antagonist of the CXCR2 receptor. In vitro, it
inhibited CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9. It also inhibited
CXCL1-induced calcium mobilization in HEK293 cells expressing human CXCR2 with a pIC50
of 7.7. SB-568849 showed good selectivity for CXCR2 over a panel of other receptors,
including CXCRL1. It was also shown to be orally bioavailable in rats. --INVALID-LINK-- [3.2]
Discovery of N-(2-Bromophenyl)-N'-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent
and Orally Bioavailable CXCR2 Antagonist SB568849 is a potent and orally bioavailable
CXCR2 antagonist. It was identified through a high-throughput screening campaign and
subsequent lead optimization. The compound has a novel triazolyl urea scaffold. It is a potent
inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced
Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for
CXCR2 over a range of other receptors, including the highly related CXCRL1. It has good oral
bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4-
cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2
Antagonist - GlaxoSmithKline SB568849 is a potent and orally bioavailable CXCR2 antagonist.
It was identified through a high-throughput screening campaign and subsequent lead
optimization. The compound has a novel triazolyl urea scaffold. It is a potent inhibitor of
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CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+
mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for
CXCR2 over a range of other receptors, including the highly related CXCRL1. It has good oral
bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4-
cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2
antagonist It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 =
7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50
=7.7). It is selective for CXCR2 over a range of other receptors, including the highly related
CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-
(2-Bromophenyl)-N'-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally
Bioavailable CXCR2 Antagonist SB-568849 is a potent and orally bioavailable CXCR2
antagonist. It inhibits CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9 and
CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of
7.7. SB-568849 is selective for CXCR2 over other receptors, including CXCR1. --INVALID-
LINK-- CXCR2 Antagonists in Clinical Trials for Inflammatory Diseases SB-568849 is an oral
antagonist of CXCR2. It has been evaluated in clinical trials for inflammatory diseases. --
INVALID-LINK-- The role of the IL-8/CXCR1/2 axis in the pathogenesis of human cancers
(Review) The binding of IL-8 to CXCR1/2 triggers a series of downstream signaling pathways,
including the PLC/IP3/Ca2+, PI3K/AKT, and MAPK/ERK pathways. These pathways are
involved in various cellular processes, such as chemotaxis, proliferation, and survival. --
INVALID-LINK-- CXCR1/2 signaling and targeting in cancer Upon ligand binding, CXCR1/2
undergoes a conformational change, which leads to the activation of heterotrimeric G proteins.
The activated G protein a subunit and By complex then dissociate and activate downstream
effector molecules, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the
release of Ca2+ into the cytoplasm. DAG activates protein kinase C (PKC). PISK
phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which
recruits and activates downstream kinases, such as Akt and PDK1. These signaling pathways
ultimately lead to various cellular responses, including chemotaxis, proliferation, and survival. --
INVALID-LINK-- CXCR2 is a master regulator of the neutrophil-mediated inflammatory
response in the lung CXCR2 is a G protein-coupled receptor that is expressed on the surface
of neutrophils. It is activated by a variety of chemokines, including CXCL1, CXCL2, CXCL3,
CXCL5, CXCL6, CXCL7, and CXCL8. Upon activation, CXCR2 triggers a signaling cascade
that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen
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species. --INVALID-LINK-- Pharmacological characterization of SB 568849, a potent and
selective antagonist of the human CXCR2 receptor SB 568849 is a potent and selective
antagonist of the human CXCR2 receptor. It inhibits the binding of [125I]-CXCL8 to HEK293
cells expressing human CXCR2 with a pKi of 8.1. It also inhibits CXCL8-induced GTPyS
binding and calcium mobilization with pIC50 values of 7.9 and 7.8, respectively. In human
neutrophils, SB 568849 inhibits CXCL8- and CXCL1-induced chemotaxis with pA2 values of
7.9 and 7.8, respectively. --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N'-(4-cyano-1H-
1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist In vitro
evaluation of SB568849: - CXCL1-induced Ca2+ mobilization in HEK293 cells expressing
human CXCR2: pIC50 = 7.7 - CXCL8-induced chemotaxis of human neutrophils: pA2 =7.9 -
Selectivity: Selective for CXCR2 over a range of other receptors, including CXCRL1. --INVALID-
LINK-- Development of a High-Throughput Calcium Mobilization Assay for CXCR2 This article
describes the development and validation of a high-throughput calcium mobilization assay for
CXCR2. The assay uses a fluorescent calcium indicator to measure changes in intracellular
calcium concentration in response to ligand stimulation. The assay is robust and reproducible,
and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- A
High-Throughput Chemotaxis Assay for CXCR2 This article describes a high-throughput
chemotaxis assay for CXCR2. The assay uses a modified Boyden chamber to measure the
migration of cells in response to a chemokine gradient. The assay is quantitative and
reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-
LINK-- Isolation of human neutrophils This article provides a detailed protocol for the isolation
of human neutrophils from peripheral blood. The protocol involves density gradient
centrifugation to separate neutrophils from other blood cells. The purity and viability of the
isolated neutrophils can be assessed by microscopy and trypan blue exclusion, respectively. --
INVALID-LINK-- Calcium mobilization assay This article provides a general protocol for the
calcium mobilization assay. The assay involves loading cells with a fluorescent calcium
indicator, such as Fura-2 or Fluo-4. The cells are then stimulated with a ligand, and the change
in intracellular calcium concentration is measured using a fluorometer or a fluorescence
microscope. --INVALID-LINK-- Chemotaxis assay This article provides a general protocol for
the chemotaxis assay. The assay uses a Boyden chamber, which consists of two
compartments separated by a microporous membrane. Cells are placed in the upper
compartment, and a chemoattractant is placed in the lower compartment. The number of cells
that migrate to the lower compartment is then quantified. --INVALID-LINK-- Preliminary In Vitro
Characterization of SB-568849: A Potent and Selective CXCR2 Antagonist
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of SB-
568849, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 2
(CXCR2). The data and experimental protocols summarized herein are crucial for
understanding the compound's mechanism of action and its potential as a therapeutic agent for
inflammatory diseases.

Core Findings at a Glance

SB-568849 has been identified as a highly potent and selective antagonist of the CXCR2
receptor. In vitro studies have demonstrated its ability to inhibit key cellular processes mediated
by CXCR2 activation, such as chemotaxis and calcium mobilization, in response to its cognate
chemokines, including CXCL1 and CXCLS.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays, providing a clear
comparison of the potency and selectivity of SB-568849.
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Assay Ligand Cell Type Parameter Value Reference
_ Human
Chemotaxis CXCL8 , pA2 7.9
Neutrophils
HEK293 cells
Calcium expressing
o CXCL1 pIC50 7.7
Mobilization human
CXCR2
HEK?293 cells
Radioligand expressing )
o [125]]-CXCL8 pKi 8.1
Binding human
CXCR2
Membranes
from HEK293
GTPyS cells
o CXCL8 _ pIC50 7.9
Binding expressing
human
CXCR2
HEK?293 cells
Calcium expressing
o CXCL8 pIC50 7.8
Mobilization human
CXCR2
_ Human
Chemotaxis CXCL1 ) pA2 7.8
Neutrophils

Table 1: Potency of SB-568849 in Various In Vitro Assays

o pA2: A measure of the potency of an antagonist in a functional assay. It is the negative

logarithm of the molar concentration of an antagonist that produces a two-fold shift to the

right in an agonist's concentration-response curve.

e pIC50: The negative logarithm of the molar concentration of an inhibitor that is required for

50% inhibition of a biological response.

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b1680837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e pKi: The negative logarithm of the inhibition constant (Ki), which represents the affinity of an
antagonist for its receptor.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The
following sections outline the protocols for the key in vitro experiments cited in the study of SB-
568849.

Isolation of Human Neutrophils

A detailed protocol for the isolation of human neutrophils from peripheral blood is a prerequisite
for chemotaxis assays. This process typically involves density gradient centrifugation to
separate neutrophils from other blood components. The purity and viability of the isolated
neutrophils are then assessed using microscopy and a trypan blue exclusion assay.

Calcium Mobilization Assay

This assay is used to determine the ability of SB-568849 to inhibit ligand-induced increases in
intracellular calcium concentration.

Cell Culture and Loading: HEK293 cells stably expressing human CXCR2 are cultured and
then loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

e Compound Incubation: The cells are pre-incubated with varying concentrations of SB-
568849 or a vehicle control.

e Ligand Stimulation: The cells are then stimulated with a CXCR2 agonist, such as CXCL1 or
CXCLS8.

» Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric
imaging plate reader. The resulting data is used to calculate the pIC50 value of the
antagonist.

Chemotaxis Assay

The chemotaxis assay assesses the ability of SB-568849 to block the migration of neutrophils
towards a chemoattractant.
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o Cell Preparation: Human neutrophils are isolated and resuspended in an appropriate assay
buffer.

o Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which
consists of an upper and a lower chamber separated by a microporous membrane.

e Compound and Ligand Addition: The isolated neutrophils, pre-incubated with different
concentrations of SB-568849 or vehicle, are added to the upper chamber. A solution
containing a CXCR2 chemokine, such as CXCL8 or CXCL1, is placed in the lower chamber
to create a chemotactic gradient.

 Incubation: The chamber is incubated to allow for cell migration.

» Quantification: The number of neutrophils that have migrated through the membrane into the
lower chamber is quantified, typically by cell lysis and measurement of an endogenous
enzyme like myeloperoxidase. The pA2 value is then calculated from the concentration-
response curves.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the CXCR2 signaling pathway and a typical
experimental workflow for evaluating SB-568849.
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Click to download full resolution via product page
Caption: CXCR2 signaling pathway and the antagonistic action of SB-568849.

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor activates
intracellular signaling cascades. This process involves the activation of G-proteins, leading to
the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-
kinase (PI3K). These pathways ultimately result in calcium mobilization and the activation of
protein kinase C (PKC) and the MAPK/ERK pathway, culminating in cellular responses like
chemotaxis. SB-568849 exerts its effect by blocking the initial binding of these chemokines to
CXCR2, thereby inhibiting these downstream signaling events.
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Caption: General experimental workflow for the in vitro evaluation of SB-568849.

The in vitro assessment of SB-568849 involves a systematic workflow. This begins with the
preparation of the necessary cell lines and primary cells. Subsequently, the compound and
stimulating ligands are prepared at various concentrations. These reagents are then utilized in
functional assays such as chemotaxis and calcium mobilization. The final step involves the
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analysis of the experimental data to determine key potency parameters like pA2 and pIC50
values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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